Melanotan II
描述
Melanotan II (MT-II) is a synthetic analogue of the peptide hormone alpha-melanocyte-stimulating hormone (alpha-MSH). It is primarily known for its ability to stimulate melanogenesis, which leads to increased melanin production in the skin, resulting in tanning. Additionally, MT-II has been studied for its effects on sexual arousal and appetite regulation .
科学研究应用
作用机制
黑素皮质素 II 通过充当黑皮质素受体的激动剂而发挥作用,特别是黑皮质素受体 1 (MC1R) 和黑皮质素受体 4 (MC4R)。MC1R 参与调节黑色素生成,导致皮肤色素沉着增加。MC4R 在调节性行为和食欲中发挥作用。 通过与这些受体结合,黑素皮质素 II 模仿了 α-MSH 的作用,导致了其观察到的生理效应 .
类似化合物:
黑素皮质素 I (MT-I): 另一种 α-MSH 的合成类似物,但它是线性肽而不是环状肽。MT-I 主要用于其晒黑作用,并且与 MT-II 相比具有不同的氨基酸序列。
布美拉尼肽: 类似于黑素皮质素 II 的合成肽,用于治疗女性性欲低下障碍。它也作用于黑皮质素受体,但具有不同的结构和特异性活性特征。
黑素皮质素 II 的独特性: 黑素皮质素 II 由于其环状结构而独一无二,与黑素皮质素 I 等线性肽相比,其稳定性和效力增强。 它能够作用于多种黑皮质素受体 (MC1R、MC3R、MC4R),使其能够发挥更广泛的生理效应,包括晒黑、性唤起和食欲调节 .
生化分析
Biochemical Properties
Melanotan II non-selectively mimics the action of melanocortin peptides, which are natural hormones involved with pigmentation, energy homeostasis, sexual functioning, the immune system, inflammation, and the cardiovascular system . It stimulates the production of eumelanin, causing the skin to go darker (tanning) . This compound binds primarily to the MC1 and MC4 receptors, and to a lesser extent to MC3 .
Cellular Effects
This compound has been reported to cause a wide range of potentially serious side effects . It has been found to stimulate melanin production in the skin, leading to a tanning effect . It also has potential positive effects on sexual function, with users reporting increased libido and improvements in erectile dysfunction .
Molecular Mechanism
This compound works by stimulating the production of melanin, the pigment responsible for skin color. When administered, this compound binds to melanocortin receptors in the skin, which triggers a series of biochemical reactions leading to increased melanin synthesis . It produces melanogenesis mainly through peripheral MC1R binding .
Temporal Effects in Laboratory Settings
This compound is usually administered as an injection of liquid underneath the skin, commonly every second day . Trials have shown that the tanning effect can occur within 5 doses . There has been no scientific study into the long term and permanent side effects the use of this peptide may cause .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause weight loss and reduce body mass independent of a reduction in caloric intake . After 19 days, rat models that did not receive this compound gained body weight while those receiving the drug lost weight .
Metabolic Pathways
This compound is reported to engage signaling pathways in a manner more similar to endogenous melanocortins . It regulates melanogenesis and sexual behavior primarily through MC1R and MC4R, and metabolic effects are central MC4R and MC3R .
Transport and Distribution
This compound is usually administered as an injection of liquid underneath the skin . The synthetic nature of this compound means that the body’s response to it can vary, potentially leading to unpredictable tanning results .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with melanocortin receptors located on the cell surface .
准备方法
合成路线和反应条件: 黑素皮质素 II 的合成涉及环状肽的形成。该过程从赖氨酸的 ε-氨基和天冬氨酸的 γ-羧基的正交保护开始。然后,这些保护基团经由碳二亚胺介导的内酰胺化反应形成中间体。随后,该中间体连接到 N-乙酰基降亮氨酸,形成黑素皮质素 II。 整个合成过程可以在 12 个步骤内完成,总产率为 2.6%,且产品纯度大于 90%,无需制备色谱 .
工业生产方法: 黑素皮质素 II 的工业生产通常采用固相肽合成 (SPPS) 技术。该方法通过将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上,从而实现肽的高效且可扩展的生产。最后的产品然后从树脂上裂解下来,并使用高效液相色谱 (HPLC) 进行纯化。
化学反应分析
反应类型: 黑素皮质素 II 在其合成过程中主要经历肽键形成和环化反应。它通常不会在标准条件下参与氧化、还原或取代反应。
常见试剂和条件:
碳二亚胺试剂: 用于肽键形成。
保护基团: 例如 Fmoc (芴甲氧羰基) 用于氨基酸。
环化剂: 用于形成内酰胺环结构。
主要产物: 这些反应的主要产物是环状肽黑素皮质素 II 本身,其特点是高纯度和特异性生物活性。
相似化合物的比较
Melanotan I (MT-I): Another synthetic analogue of alpha-MSH, but it is a linear peptide rather than a cyclic one. MT-I is primarily used for its tanning effects and has a different amino acid sequence compared to MT-II.
Bremelanotide: A synthetic peptide similar to Melanotan II, used for the treatment of hypoactive sexual desire disorder in women. It also acts on melanocortin receptors but has a different structure and specific activity profile.
Uniqueness of this compound: this compound is unique due to its cyclic structure, which enhances its stability and potency compared to linear peptides like Melanotan I. Its ability to act on multiple melanocortin receptors (MC1R, MC3R, MC4R) allows it to exert a broader range of physiological effects, including tanning, sexual arousal, and appetite regulation .
属性
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLPDJLXHXHNV-MFVUMRCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H69N15O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153135 | |
Record name | Melanotan-II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1024.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121062-08-6 | |
Record name | Melanotan-II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melanotan-II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELANOTAN II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Melanotan II interact with its target receptors?
A1: this compound primarily interacts with melanocortin receptors (MCRs), specifically MC1R, MC3R, and MC4R []. It acts as an agonist, mimicking the effects of endogenous melanocortin peptides and triggering downstream signaling pathways.
Q2: What are the downstream effects of this compound binding to MCRs?
A2: Binding of this compound to MC1R leads to increased melanogenesis, promoting skin pigmentation []. Activation of MC3R and MC4R in the central nervous system is linked to appetite regulation, energy expenditure, and sexual function [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C50H69N15O9 and a molecular weight of 1024.18 g/mol [].
Q4: Are there any spectroscopic data available for this compound?
A4: Yes, nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate the structure of this compound in solution [].
Q5: How do structural modifications of this compound affect its activity and selectivity?
A5: Research indicates that modifications to the core structure and cyclic region of this compound can significantly impact its melanotropic activity []. For instance, replacing arginine with lysine and adding glycine resulted in an analog with superpotent and prolonged activity []. N-methylations of specific residues can improve in vivo stability but may negatively impact binding affinity [].
Q6: What are the pharmacokinetic properties of this compound?
A6: Detailed information on the absorption, distribution, metabolism, and excretion of this compound is limited in the provided research.
Q7: What is the duration of action of this compound?
A7: The duration of action can vary depending on the administration route and dosage. One study reported that the effects of this compound on penile erection lasted for 1-5 hours after a single subcutaneous injection []. Another study showed that centrally administered this compound increased brown adipose tissue temperature for up to 4 hours [].
Q8: What are the preclinical findings of this compound in animal models?
A8: Studies in rodents have shown that this compound can:
- Reduce food intake and body weight [, , ].
- Increase energy expenditure and brown adipose tissue thermogenesis [, , ].
- Enhance insulin sensitivity [, , ].
- Improve cardiac function in models of myocardial infarction [].
- Reduce atherosclerotic plaque inflammation and improve vascular function [].
Q9: Have there been any clinical trials investigating this compound?
A9: Limited information on clinical trials of this compound is available in the provided research. One abstract mentions the use of this compound (PT 141) as a promising treatment for erectile dysfunction [].
Q10: What drug delivery strategies are being explored for this compound?
A10: Although limited information is available in the provided research, one study explored conjugating this compound with an albumin binder to enhance tumor uptake for potential use in melanoma imaging and radionuclide therapy [].
Q11: What analytical methods are used to characterize and quantify this compound?
A11: Researchers have employed various analytical techniques for this compound characterization, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。